1-(2,5-Difluorophenyl)propan-1-ol
Description
1-(2,5-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (calculated molecular weight: 172.17 g/mol). Its structure features a propan-1-ol backbone substituted at the 1-position with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the aromatic ring impart significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 |
InChI Key |
FTMMLFCGYVTZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,5-Difluorophenyl)propan-1-ol with structurally related compounds, focusing on functional groups, substituents, and inferred properties.
1-(2,5-Dimethylphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₂O.
- Functional Group : Ketone.
- Substituents : Two methyl groups at the 2- and 5-positions of the phenyl ring.
- Key Differences: Electron Effects: Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electrophilic aromatic substitution reactivity. Reactivity: Ketones undergo nucleophilic additions, whereas alcohols participate in oxidation or esterification.
1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄ClF₂N.
- Functional Group : Amine hydrochloride.
- Substituents : 2,5-Difluorophenyl group with a four-carbon chain (butan-1-amine).
- Functional Group: The amine hydrochloride salt is ionic, enhancing water solubility. In contrast, alcohols are neutral and moderately polar. Safety: Classified as non-hazardous but requires standard laboratory precautions (e.g., ventilation, PPE).
Comparative Data Table
*Inferred based on functional group properties.
Research Findings and Implications
- Fluorine Effects : The 2,5-difluoro substitution enhances metabolic stability and bioavailability in drug candidates compared to methyl groups.
- Safety Profiles: The amine hydrochloride derivative’s non-hazardous classification suggests fluorinated amines may offer safer handling compared to some alcohols or ketones.
- Synthetic Utility : The alcohol group in this compound enables further functionalization (e.g., to esters or ethers), whereas the ketone and amine derivatives are less versatile in this regard.
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